2-Bromo-4,5-dimethoxyphenylacetic acid
CAS No.: 4697-62-5
Cat. No.: VC1966476
Molecular Formula: C10H11BrO4
Molecular Weight: 275.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4697-62-5 |
---|---|
Molecular Formula | C10H11BrO4 |
Molecular Weight | 275.1 g/mol |
IUPAC Name | 2-(2-bromo-4,5-dimethoxyphenyl)acetic acid |
Standard InChI | InChI=1S/C10H11BrO4/c1-14-8-3-6(4-10(12)13)7(11)5-9(8)15-2/h3,5H,4H2,1-2H3,(H,12,13) |
Standard InChI Key | MDOLAGJKKZEHHW-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C(=C1)CC(=O)O)Br)OC |
Canonical SMILES | COC1=C(C=C(C(=C1)CC(=O)O)Br)OC |
Introduction
Basic Information and Chemical Identity
2-Bromo-4,5-dimethoxyphenylacetic acid (CAS No. 4697-62-5) is a substituted phenylacetic acid derivative that has gained significant attention in synthetic organic chemistry due to its unique reactivity profile. The compound features a phenyl ring with a bromine atom at the ortho position to the acetate side chain, while the two methoxy groups are positioned para to each other at the 4 and 5 positions of the ring. This specific substitution pattern contributes to its utility in various synthetic transformations, particularly in cross-coupling reactions where the bromine serves as a leaving group.
The basic information and chemical identifiers of 2-Bromo-4,5-dimethoxyphenylacetic acid are summarized in Table 1, providing researchers with essential reference data for the compound.
Table 1: Chemical Identity and Basic Information
Parameter | Value |
---|---|
CAS Number | 4697-62-5 |
Molecular Formula | C₁₀H₁₁BrO₄ |
Molecular Weight | 275.10 g/mol |
IUPAC Name | 2-(2-bromo-4,5-dimethoxyphenyl)acetic acid |
InChI | InChI=1S/C10H11BrO4/c1-14-8-3-6(4-10(12)13)7(11)5-9(8)15-2/h3,5H,4H2,1-2H3,(H,12,13) |
InChIKey | MDOLAGJKKZEHHW-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C(=C1)CC(=O)O)Br)OC |
Synonyms | (2-bromo-4,5-dimethoxyphenyl)acetic acid; 6-bromo-3,4-dimethoxyphenylacetic acid |
The structural features of 2-Bromo-4,5-dimethoxyphenylacetic acid make it an excellent candidate for various synthetic transformations, particularly those involving modification of the carboxylic acid group or metal-catalyzed coupling reactions at the bromine position .
Physical and Chemical Properties
The physical and chemical properties of 2-Bromo-4,5-dimethoxyphenylacetic acid dictate its behavior in chemical reactions, extraction procedures, and purification methods. Understanding these properties is essential for researchers working with this compound to develop efficient synthetic protocols and handling procedures.
Table 2: Physical and Chemical Properties
The carboxylic acid moiety of the compound contributes to its acidic character, with a predicted pKa of approximately 4.09 . This acidic nature enables various derivatization reactions, including esterification, amide formation, and reduction to corresponding alcohols. The compound's solubility profile favors organic solvents, particularly polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile, which are commonly used in synthesis procedures involving this compound .
Synthesis Methods
Several established methods exist for the synthesis of 2-Bromo-4,5-dimethoxyphenylacetic acid, with approaches tailored to different starting materials and desired reaction conditions.
Direct Bromination of 4,5-dimethoxyphenylacetic acid
The most common approach for synthesizing 2-Bromo-4,5-dimethoxyphenylacetic acid involves the direct bromination of 4,5-dimethoxyphenylacetic acid. This method typically employs bromine as the brominating agent in the presence of a suitable catalyst or, alternatively, N-bromosuccinimide (NBS) under controlled conditions.
The regioselectivity of the bromination reaction is directed by the electron-donating methoxy groups, which activate the aromatic ring at specific positions. The ortho-directing effect of the acetate side chain also contributes to determining the position of bromination, leading predominantly to substitution at the 2-position of the phenyl ring.
Alternative Synthetic Routes
While direct bromination represents the most straightforward approach, alternative synthetic routes have been developed to prepare 2-Bromo-4,5-dimethoxyphenylacetic acid:
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Oxidation of 2-bromo-4,5-dimethoxyphenylethanol derivatives to the corresponding carboxylic acid
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Carboxylation of 2-bromo-4,5-dimethoxybenzyl halides via metal-catalyzed reactions
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Functional group interconversion from related 2-bromo-4,5-dimethoxyphenyl derivatives
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Side-chain manipulation of appropriately substituted 2-bromo-4,5-dimethoxybenzene precursors
Each synthetic approach offers distinct advantages depending on the availability of starting materials, scale requirements, and compatibility with other functional groups present in complex synthetic intermediates.
Applications in Organic Synthesis
2-Bromo-4,5-dimethoxyphenylacetic acid serves as a versatile intermediate in organic synthesis, particularly in the preparation of complex heterocyclic systems and natural product analogs. Its utility stems from the reactivity of both the carboxylic acid moiety and the bromine-substituted aromatic ring.
Synthesis of Amide Derivatives
A significant application involves the formation of amide derivatives through coupling reactions. These transformations typically employ modern coupling reagents such as HBTU (N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) to activate the carboxylic acid. For instance, the synthesis of 2-(2-bromo-4,5-dimethoxyphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide has been reported:
"2-Bromo-4,5-dimethoxyphenylacetic acid (6.30 g, 22.9 mmol) and HBTU (9.56 g, 25.2 mmol) were combined in anhydrous dimethylformamide (200 mL), and the reaction stirred at room temperature for 30 min, then 4-hydroxy-3-methoxyphenethylamine hydrochloride (4.70 g, 22.9 mmol) and diisopropylethylamine (11.85 g, 16 mL, 91.7 mmol) were added, and the reaction was stirred at room temperature for 9 h."
This amide-forming reaction represents a key step in the synthesis of more complex heterocyclic systems and demonstrates the compound's compatibility with modern coupling methodologies.
Synthesis of Isoquinoline Derivatives
The compound is employed in the synthesis of isoquinoline derivatives through the Bischler-Napieralsky reaction. This transformation involves the cyclization of phenylethylamides to form 3,4-dihydroisoquinolines. The reaction typically proceeds through the activation of the amide with phosphorus oxychloride or similar reagents:
"Compound 2 (9.19 g, 18.2 mmol) was dissolved in acetonitrile (100 mL), and phosphorus oxychloride (13.98 g, 8.4 mL, 91.2 mmol) was added slowly. The reaction was stirred at 90 °C for 4 h."
The resulting dihydroisoquinoline derivatives serve as versatile intermediates for the synthesis of various natural products and pharmaceutical compounds.
Phenanthroindolizidine Synthesis
One of the most notable applications of 2-Bromo-4,5-dimethoxyphenylacetic acid is in the synthesis of phenanthroindolizidines, a class of natural products with significant biological activities. The synthetic route involves:
"2-bromo-4,5-dimethoxyphenylacetic acid and p-anisaldehyde followed by esterification to give 19 (Scheme 6). A subsequent radical cyclization of 19 in toluene gave the known phenanthrene ester 20 in 43% yield."
This radical cyclization approach demonstrates the utility of the bromine substituent in mediating the formation of new carbon-carbon bonds through radical processes. Interestingly, the researchers noted that "the low yield of 20 might be ascribed to the formation of dehydro congener of 20 as a result that toluene acted as a hydrogen source," leading them to explore chlorobenzene as an alternative solvent, which improved the yield to 53% .
Role in Pharmaceutical Research
2-Bromo-4,5-dimethoxyphenylacetic acid plays a significant role in pharmaceutical research, particularly in the synthesis of biologically active molecules with potential therapeutic applications.
Synthesis of Metal Complexes with Biological Activity
The compound serves as a key precursor in preparing ligands for metal complexes with potential anticancer properties. Research has described the use of 2-Bromo-4,5-dimethoxyphenylacetic acid in synthesizing ligands that form complexes with metals such as Ni(II), Cu(II), and Zn(II):
"Synthetic procedures of ligand 1-trifluoroethoxyl-2,9,10-trimethoxy-7-oxoaporphine (L): Synthesis of 2-(2-bromo-4,5-dimethoxyphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide (1)"
These metal complexes have been evaluated for their anticancer activity against T-24 cancer cells, demonstrating the compound's value in developing potential therapeutic agents .
Development of Antitumor Agents
Derivatives synthesized from 2-Bromo-4,5-dimethoxyphenylacetic acid have been investigated for their potential antitumor activity. The synthetic pathways described involve this compound as a key intermediate in producing biologically active molecules:
"(a) (4-methoxyphenyl)magnesium bromide; (b) DMP; (c) TMSCl, MeOH; (d) 2-bromo-4,5-dimethoxyphenylacetic acid, DIPEA, 1-(Bis(dimethylamino) methylene)-1H-1,2,3-triazolo(4,5-b)pyridinium 3-oxid hexafluorophosphate (HATU)"
This synthetic sequence demonstrates how the compound contributes to the development of "potent and orally active antitumor agents" .
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